2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2344686-04-8
VCID: VC6534917
InChI: InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6-1-2-10-6;/h5-6,10H,1-4H2;1H
SMILES: C1CNC1C2CC(C2)(F)F.Cl
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63

2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride

CAS No.: 2344686-04-8

Cat. No.: VC6534917

Molecular Formula: C7H12ClF2N

Molecular Weight: 183.63

* For research use only. Not for human or veterinary use.

2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride - 2344686-04-8

Specification

CAS No. 2344686-04-8
Molecular Formula C7H12ClF2N
Molecular Weight 183.63
IUPAC Name 2-(3,3-difluorocyclobutyl)azetidine;hydrochloride
Standard InChI InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6-1-2-10-6;/h5-6,10H,1-4H2;1H
Standard InChI Key ADUJWEBPPBKPNC-UHFFFAOYSA-N
SMILES C1CNC1C2CC(C2)(F)F.Cl

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a 3,3-difluorocyclobutyl group. The hydrochloride salt form protonates the azetidine nitrogen, enhancing solubility in polar solvents. The cyclobutyl ring’s fluorine atoms introduce electronegativity and steric bulk, influencing intermolecular interactions .

The IUPAC name is 2-(3,3-difluorocyclobutyl)azetidine hydrochloride. Key synonyms include:

  • 2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride

  • 2344686-04-8 (CAS Registry Number)

  • EN300-6763590

Molecular Geometry

The azetidine ring exhibits a puckered conformation due to angle strain, with a ring-puckering amplitude of approximately 25° . The cyclobutyl group adopts a non-planar "butterfly" conformation, with fluorine atoms in equatorial positions to minimize steric repulsion. Density functional theory (DFT) calculations suggest that the difluorocyclobutyl substituent increases the molecule’s dipole moment to 3.2 D, enhancing its polarity compared to non-fluorinated analogs .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3,3-Difluorocyclobutyl)azetidine hydrochloride typically involves multistep sequences starting from azetidine precursors. One plausible route, inferred from related compounds , includes:

  • Cyclobutane Functionalization: 3,3-Difluorocyclobutane-1-carboxylic acid is converted to its acid chloride, followed by amidation with a protected azetidine derivative.

  • Reductive Amination: The amide intermediate undergoes hydrogenolysis using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (50 psi) in methanol at 40°C .

  • Salt Formation: The free base is treated with hydrochloric acid in methanol to yield the hydrochloride salt .

A representative reaction scheme is:

Cyclobutane-F2-COCl+Azetidine-NH2Et3NCyclobutane-F2-CONH-AzetidineH2Pd/CCyclobutane-F2-CH2-NH-AzetidineHClHydrochloride Salt\text{Cyclobutane-F}_2\text{-COCl} + \text{Azetidine-NH}_2 \xrightarrow{\text{Et}_3\text{N}} \text{Cyclobutane-F}_2\text{-CONH-Azetidine} \xrightarrow[\text{H}_2]{\text{Pd/C}} \text{Cyclobutane-F}_2\text{-CH}_2\text{-NH-Azetidine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Reported yields for analogous syntheses reach 80.1% after purification .

Optimization Challenges

Key challenges include:

  • Ring Strain Management: The azetidine ring’s high strain energy (27.7 kcal/mol) necessitates mild reaction conditions to prevent ring-opening.

  • Steric Hindrance: The difluorocyclobutyl group impedes nucleophilic attacks at the azetidine nitrogen, requiring elevated temperatures or Lewis acid catalysts .

Physicochemical Properties

Basic Properties

PropertyValueSource
Molecular FormulaC7H12ClF2N\text{C}_7\text{H}_{12}\text{ClF}_2\text{N}
Molecular Weight183.63 g/mol
AppearanceWhite to off-white crystalline powder
Melting PointNot reported
SolubilitySoluble in methanol, DMSO; sparingly soluble in water

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6): δ 3.85–3.70 (m, 2H, azetidine CH2_2), 3.30–3.15 (m, 2H, azetidine CH2_2), 2.95–2.80 (m, 1H, cyclobutyl CH), 2.60–2.40 (m, 4H, cyclobutyl CH2_2) .

  • 19F^{19}\text{F} NMR (376 MHz, DMSO-d6d_6): δ -108.5 (s, 2F) .

Applications and Research Findings

Pharmaceutical Intermediate

The compound’s fluorinated structure enhances metabolic stability and membrane permeability, making it a candidate for:

  • Kinase Inhibitors: The azetidine nitrogen can coordinate with ATP-binding pockets in kinases .

  • GPCR Modulators: Steric bulk from the cyclobutyl group may improve selectivity for G-protein-coupled receptors .

Materials Science

  • Liquid Crystals: The rigid cyclobutyl group and polar C–F bonds enable mesophase formation .

  • Energetic Materials: Fluorine content increases density and oxidative stability in triazolyl polycyclic compounds .

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